molecular formula C13H16BrNO B3310198 6-Bromospiro[chroman-2,4'-piperidine] CAS No. 945722-86-1

6-Bromospiro[chroman-2,4'-piperidine]

Cat. No.: B3310198
CAS No.: 945722-86-1
M. Wt: 282.18
InChI Key: MIYSWCGJEOTEKT-UHFFFAOYSA-N
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Description

6-Bromospiro[chroman-2,4’-piperidine] is a chemical compound with the molecular formula C13H16BrNO It is characterized by a spiro linkage between a chroman and a piperidine ring, with a bromine atom attached to the chroman moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromospiro[chroman-2,4’-piperidine] typically involves the reaction of a chroman derivative with a piperidine derivative under specific conditions. One common method includes the bromination of a chroman precursor followed by a spirocyclization reaction with a piperidine derivative. The reaction conditions often involve the use of a brominating agent such as N-bromosuccinimide (NBS) and a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of 6-Bromospiro[chroman-2,4’-piperidine] may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

6-Bromospiro[chroman-2,4’-piperidine] can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dehalogenated or hydrogenated products.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives such as 6-bromo-2-oxo-spiro[chroman-2,4’-piperidine].

    Reduction: Formation of 6-hydroxyspiro[chroman-2,4’-piperidine] or 6-bromo-3,4-dihydrospiro[chroman-2,4’-piperidine].

    Substitution: Formation of 6-azidospiro[chroman-2,4’-piperidine] or 6-thiospiro[chroman-2,4’-piperidine].

Scientific Research Applications

6-Bromospiro[chroman-2,4’-piperidine] has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromospiro[chroman-2,4’-piperidine] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and spiro linkage contribute to its unique binding properties and biological activity. The exact pathways involved can vary, but typically include interactions with cellular proteins and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3,4-dihydrospiro[chroman-2,4’-piperidine]
  • 6-Bromo-2-oxo-spiro[chroman-2,4’-piperidine]
  • 6-Azidospiro[chroman-2,4’-piperidine]

Uniqueness

6-Bromospiro[chroman-2,4’-piperidine] is unique due to its specific spiro linkage and the presence of a bromine atom, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-bromospiro[3,4-dihydrochromene-2,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c14-11-1-2-12-10(9-11)3-4-13(16-12)5-7-15-8-6-13/h1-2,9,15H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYSWCGJEOTEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)OC3=C1C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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